molecular formula C10H14N2OS3 B13142219 (5Z)-3-ethyl-5-(3-ethyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-ethyl-5-(3-ethyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B13142219
M. Wt: 274.4 g/mol
InChI Key: OYLPISJYDDXRSI-CLFYSBASSA-N
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Description

(5Z)-3-ethyl-5-(3-ethyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound featuring a thiazolidine ring system. Thiazolidines are heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-(3-ethyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate thioamides and aldehydes under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiazolidine ring, leading to the formation of simpler thioamides or thiols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiazolidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-ethyl-5-(3-ethyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thiazolidine chemistry.

Biology

Biologically, thiazolidine derivatives are known for their antimicrobial, antifungal, and

Properties

Molecular Formula

C10H14N2OS3

Molecular Weight

274.4 g/mol

IUPAC Name

(5Z)-3-ethyl-5-(3-ethyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H14N2OS3/c1-3-11-5-6-15-9(11)7-8(13)12(4-2)10(14)16-7/h3-6H2,1-2H3/b9-7-

InChI Key

OYLPISJYDDXRSI-CLFYSBASSA-N

Isomeric SMILES

CCN\1CCS/C1=C\2/C(=O)N(C(=S)S2)CC

Canonical SMILES

CCN1CCSC1=C2C(=O)N(C(=S)S2)CC

Origin of Product

United States

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